molecular formula C12H17BO2S B2919472 3-(Cyclohexylthio)phenylboronic acid CAS No. 2096339-78-3

3-(Cyclohexylthio)phenylboronic acid

Cat. No. B2919472
CAS RN: 2096339-78-3
M. Wt: 236.14
InChI Key: BHRQRSBOMCAGNE-UHFFFAOYSA-N
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Description

3-(Cyclohexylthio)phenylboronic acid is a chemical compound with the molecular formula C12H17BO2S . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic acid ester functional group .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H17BO2S . The molecular weight of this compound is 236.14 .


Chemical Reactions Analysis

Boronic acids, including this compound, are often used in Suzuki–Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond from a boronic acid and an aryl or vinyl halide .

Scientific Research Applications

Catalytic Applications

3-(Cyclohexylthio)phenylboronic acid and its derivatives, like phenylboronic acid, find extensive applications as catalysts. For instance, they are used in the efficient, rapid, and one-pot synthesis of tetrahydrobenzo[b]pyrans, showcasing operational simplicity, shorter reaction times, and higher yields with minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012). Additionally, these compounds catalyze asymmetric 1,4-addition reactions with cycloalkenones, yielding 3-arylcycloalkanones with high enantioselectivity and yields (Kuriyama & Tomioka, 2001).

Sensing and Detection Applications

Phenylboronic acid derivatives are valuable in sensing applications. A study involving a dithiolated random copolymer with pendent phenylboronic acid residues exhibited efficient sensing capabilities for glycoproteins such as ovalbumin and avidin using UV-visible spectrophotometry (Kitano, Anraku, & Shinohara, 2006). Another example includes a phenylboronic acid-functionalized π-extended tetrathiafulvalene derivative, demonstrating potential in saccharide sensing and recognition (Shao & Zhao, 2010).

Drug Delivery and Biomedical Applications

In the field of drug delivery, phenylboronic acid-decorated nanoparticles, like those derived from this compound, have shown significant potential. They enhance tumor targeting and penetration, as seen in studies involving doxorubicin-loaded nanoparticles (Wang, Wei, Cheng, Wang, & Tang, 2016). Furthermore, phenylboronic acid-based glucose-responsive polymeric nanoparticles have been developed for applications in insulin delivery (Ma & Shi, 2014).

Structural and Molecular Studies

Research into the structural, vibrational, electronic, and molecular docking aspects of phenylboronic acid derivatives has provided insights into their stability and reactivity. For example, conformational studies of 3-formylphenylboronic acid and 4-formylphenylboronic acid reveal information about their stability and potential interactions with anti-apoptotic proteins (Tanış, Kurt, Yalçın, & Ercan, 2020).

Photophysical Properties

Phenylboronic esters, closely related to this compound, exhibit long-lived room-temperature phosphorescence in the solid state. This finding is significant as it challenges the notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient generation of a triplet excited state (Shoji et al., 2017).

Mechanism of Action

Target of Action

3-(Cyclohexylthio)phenylboronic acid is a derivative of phenylboronic acid . Phenylboronic acid has been found to interact with Cocaine esterase , an enzyme found in Rhodococcus sp. (strain MB1 Bresler) . The role of this enzyme is to break down cocaine, a potent stimulant drug .

Mode of Action

Phenylboronic acid, the parent compound, is known to form reversible covalent bonds with sugars . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Boronic acids, including phenylboronic acid, are known to be involved in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Pharmacokinetics

Phenylboronic acid, the parent compound, is known to be soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride . This suggests that this compound may have similar solubility properties, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Given its potential interaction with cocaine esterase , it may influence the breakdown of cocaine, potentially modulating the effects of this drug.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in polar environments . Additionally, its stability and efficacy may be influenced by factors such as pH and temperature.

Future Directions

Boronic acids, including 3-(Cyclohexylthio)phenylboronic acid, are gaining increasing attention in various fields of research. Their unique properties make them useful in areas such as separation, sensing, imaging, diagnostics, and drug delivery . Future research will likely continue to explore these applications and develop new uses for these versatile compounds.

properties

IUPAC Name

(3-cyclohexylsulfanylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO2S/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11,14-15H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRQRSBOMCAGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)SC2CCCCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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